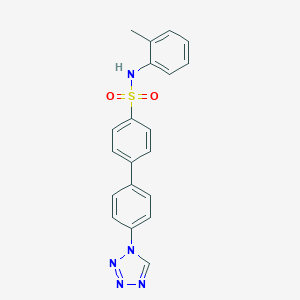![molecular formula C19H17ClF2N2O3 B299738 2-chloro-4,5-difluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B299738.png)
2-chloro-4,5-difluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4,5-difluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has been widely studied in scientific research. This compound is of interest due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of these enzymes, this compound can alter gene expression patterns, leading to changes in cellular behavior.
Biochemical and physiological effects:
Studies have shown that 2-chloro-4,5-difluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide can have a variety of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound can also inhibit angiogenesis (the formation of new blood vessels), which is a process that is critical for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-4,5-difluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its ability to selectively target certain enzymes. This compound has been shown to specifically inhibit the activity of HDACs, which can be useful in studying the role of these enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-chloro-4,5-difluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. One area of research involves the development of more potent and selective HDAC inhibitors based on the structure of this compound. In addition, further studies are needed to better understand the mechanism of action of this compound and its potential applications in treating various diseases. Finally, more research is needed to determine the safety and toxicity of this compound in humans, which will be critical for its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of 2-chloro-4,5-difluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide can be achieved through a multistep process. The initial step involves the reaction of 4-nitrobenzoic acid with tetrahydro-2-furanmethanol to form a nitrophenyl ether. This intermediate is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with 2-chloro-4,5-difluorobenzoyl chloride to form the final product.
Scientific Research Applications
2-chloro-4,5-difluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been studied for its potential applications in treating various diseases. One area of research involves the use of this compound as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has also been studied for its potential use in treating Alzheimer's disease.
properties
Product Name |
2-chloro-4,5-difluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide |
|---|---|
Molecular Formula |
C19H17ClF2N2O3 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
2-chloro-4,5-difluoro-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C19H17ClF2N2O3/c20-15-9-17(22)16(21)8-14(15)19(26)24-12-5-3-11(4-6-12)18(25)23-10-13-2-1-7-27-13/h3-6,8-9,13H,1-2,7,10H2,(H,23,25)(H,24,26) |
InChI Key |
SBIOKWCYYITPBC-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F |
solubility |
5.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)

![N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B299666.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)
![N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B299674.png)

amino]sulfonyl}phenyl)acetamide](/img/structure/B299676.png)

![4-[(2-Bromo-4,5-dimethoxyphenyl)sulfonyl]morpholine](/img/structure/B299679.png)
![4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide](/img/structure/B299681.png)